Olmutinib
Overview
Description
Olmutinib is an investigational anti-cancer drug that acts by covalently bonding to a cysteine residue near the kinase domain of the epidermal growth factor receptor (EGFR). It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with the T790M mutation of EGFR . This compound was developed by Hanmi Pharmaceutical and has been approved for use in South Korea since May 2016 .
Mechanism of Action
Target of Action
Olmutinib primarily targets the Epidermal Growth Factor Receptors (EGFR) . EGFRs are frequently over-expressed in lung cancer and contribute to the activation of various growth processes in cancer, including proliferation, differentiation, migration, apoptosis, and angiogenesis .
Mode of Action
This compound acts by covalently bonding to a cysteine residue near the kinase domain of mutant EGFRs . This bonding prevents the phosphorylation of the receptor , which is necessary for recruitment of signaling cascade proteins . This inhibition blocks downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR activation, this compound attenuates the activation of tumor-promoting pathways. Specifically, it affects the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways , both of which promote cell survival and proliferation .
Pharmacokinetics
This compound is orally active and well absorbed, with a median time to maximum serum concentration (tmax) of 3-4 hours following oral administration . The half-life of this compound is approximately 8-11 hours .
Result of Action
The molecular effect of this compound’s action is the inhibition of EGFR activation, which leads to the attenuation of tumor-promoting pathways . On a cellular level, this compound selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . This results in the inhibition of cell proliferation and survival .
Action Environment
For instance, this compound is used in the treatment of T790M mutation-positive non-small cell lung cancer . Additionally, the drug’s action may be influenced by factors such as the patient’s overall health, other medications being taken, and individual genetic factors .
Biochemical Analysis
Biochemical Properties
Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .
Cellular Effects
This compound selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . EGFRs are frequently over-expressed in lung cancer and contribute to activation of the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways which both promote cell survival and proliferation . By inhibiting EGFR activation, this compound attenuates the activation of these tumor-promoting pathways .
Molecular Mechanism
The mechanism of action of this compound involves covalent binding to a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .
Temporal Effects in Laboratory Settings
The intrinsic clearance (CL int) of this compound was found to be 2.71 mL min −1 kg −1 and the in vitro half-life ( t1/2) was 48.80 min . This suggests that this compound has a moderate metabolic stability.
Dosage Effects in Animal Models
It is known that this compound is used in the treatment of T790M mutation positive non-small cell lung cancer , suggesting that its effects would vary depending on the presence of this mutation.
Metabolic Pathways
It is known that this compound covalently binds a cysteine residue near the kinase domain of mutant EGFRs , suggesting that its metabolism may involve processes related to protein modification and degradation.
Transport and Distribution
This compound is known to reverse drug resistance mediated by ABCG2, a member of the ATP-binding cassette (ABC) super-family of transporters . This suggests that this compound may interact with transport proteins and could potentially influence its own distribution within cells and tissues.
Subcellular Localization
Given that it targets EGFRs, which are typically located on the cell surface, it is likely that this compound localizes to the cell membrane where it can interact with its target .
Preparation Methods
The synthesis of olmutinib involves several steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Olmutinib undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions are this compound derivatives, which have been studied for their antitumor activity .
Scientific Research Applications
Olmutinib has been extensively studied for its applications in cancer research. It is particularly effective against NSCLC with the T790M mutation of EGFR, making it a valuable tool in targeted cancer therapy . Additionally, this compound derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including A549, H1975, NCI-H460, LO2, and MCF-7 . These studies have shown that this compound and its derivatives can inhibit the proliferation and growth of tumor cells by targeting EGFR and other related pathways .
Comparison with Similar Compounds
Olmutinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that is designed to overcome resistance to first- and second-generation EGFR TKIs. Similar compounds include gefitinib, erlotinib, afatinib, and osimertinib . While gefitinib and erlotinib are first-generation EGFR TKIs, afatinib is a second-generation EGFR TKI. Osimertinib, like this compound, is a third-generation EGFR TKI that targets the T790M mutation . This compound is unique in its ability to selectively and irreversibly bind to mutant EGFRs, making it a potent inhibitor of EGFR signaling in cancer cells .
Properties
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMQDKQUTRLUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319119 | |
Record name | Olmutinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor. This inhibits receptor signalling as phosphorylation is necessary for recruitment of signalling cascade proteins. | |
Record name | Olmutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13164 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1353550-13-6, 1802181-20-9 | |
Record name | Olmutinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olmutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HM 61713 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olmutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13164 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmutinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLMUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.